1-Fluorobutane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

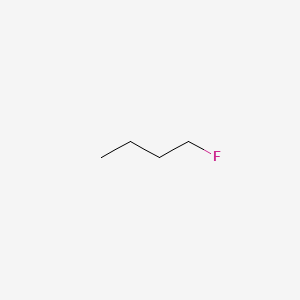

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F/c1-2-3-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBJLBCGHCTPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062351 | |

| Record name | Butane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-52-1 | |

| Record name | 1-Fluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2366-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Physical Constants of 1-Fluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorobutane (CH₃CH₂CH₂CH₂F) is a halogenated alkane that serves as a valuable building block in organic synthesis and finds applications in various industrial processes.[1][2] Its unique properties, imparted by the presence of the highly electronegative fluorine atom, make it a compound of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties and physical constants of this compound, supported by detailed experimental protocols and visual representations of key processes.

Physical and Chemical Properties

This compound is a colorless and highly flammable liquid with a characteristic ethereal odor.[1] The strong carbon-fluorine bond influences its chemical reactivity and physical characteristics.

Table 1: Physical Constants of this compound

| Property | Value | Units | Source(s) |

| Molecular Formula | C₄H₉F | [3][4] | |

| Molecular Weight | 76.11 | g/mol | [1][4] |

| Density | 0.7735 (at 20°C) | g/cm³ | [1][5] |

| Boiling Point | 32 - 33 | °C | [1][3][5] |

| Melting Point | -134 | °C | [1][3][5] |

| Refractive Index (n_D) | 1.3419 (at 20°C) | [1][5] | |

| Vapor Pressure | 577.96 | mmHg | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [6] |

| Ethanol | Highly Soluble | [3] |

| Diethyl Ether | Soluble | [7] |

| Acetone | Soluble | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | The hydrogens on the carbon atom bonded to fluorine (C1) are the most deshielded due to the electronegativity of fluorine. | [8] |

| ¹³C NMR | Four distinct signals are observed, corresponding to the four unique carbon environments in the molecule. The carbon atom bonded to fluorine (C1) shows the largest chemical shift. | [9] |

| ¹⁹F NMR | A single resonance is expected due to the single fluorine environment. | [10] |

| IR Spectroscopy | Characteristic C-F stretching vibrations are observed. | [11] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. The top peak (most abundant fragment) is observed at m/z = 43. | [11][12][13] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis, purification, and characterization of this compound.

Synthesis of this compound from 1-Bromobutane

This compound can be synthesized via a nucleophilic substitution reaction (SN2 mechanism) where the bromide in 1-bromobutane is displaced by a fluoride ion.[1][14]

Materials:

-

1-Bromobutane

-

Potassium fluoride (anhydrous)

-

Ethylene glycol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, combine 1-bromobutane and a molar excess of anhydrous potassium fluoride.

-

Add ethylene glycol as the solvent.

-

Set up the apparatus for reflux and heat the mixture gently for several hours.[3][4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove the ethylene glycol and potassium salts.

-

Separate the organic layer, which is the crude this compound.

-

Dry the crude product over an anhydrous drying agent (e.g., anhydrous calcium chloride).[7]

-

Purify the this compound by simple distillation, collecting the fraction that boils at 32-33°C.[1][15]

Purification by Distillation

Due to its low boiling point, purification of this compound is effectively achieved by simple distillation.[15]

Materials:

-

Crude this compound

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Heating mantle

-

Boiling chips

-

Thermometer

Procedure:

-

Place the crude this compound and a few boiling chips into the distilling flask.

-

Assemble the distillation apparatus, ensuring all joints are secure.

-

Gently heat the distilling flask using a heating mantle.

-

Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (32-33°C).[1]

-

The purified this compound is collected in the receiving flask, which should be cooled in an ice bath to minimize evaporation.

Determination of Physical Constants

1. Boiling Point Determination (Micro-method): The boiling point of this compound can be determined using a small sample volume with a Thiele tube apparatus.[16][17]

Materials:

-

This compound

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube containing mineral oil

-

Bunsen burner or heating mantle

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer.

-

Suspend the assembly in the Thiele tube filled with mineral oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe a stream of bubbles emerging from the capillary tube as the liquid boils.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

2. Density Determination: The density of this compound can be determined by measuring the mass of a known volume of the liquid.

Materials:

-

This compound

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

Procedure:

-

Weigh the clean and dry pycnometer.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The mass of the this compound is the difference between the two weighings.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

3. Melting Point Determination: Due to its very low melting point (-134°C), the determination of the melting point of this compound requires a specialized low-temperature apparatus.[6][18][19][20]

Materials:

-

This compound

-

Melting point capillary tube

-

Low-temperature melting point apparatus (or a cooling bath with a suitable refrigerant like liquid nitrogen)

-

Thermometer calibrated for low temperatures

Procedure:

-

Introduce a small amount of liquid this compound into a melting point capillary tube.

-

Flash-freeze the sample by dipping the capillary into a suitable cooling bath (e.g., liquid nitrogen).

-

Place the capillary in the low-temperature melting point apparatus.

-

Slowly warm the apparatus and observe the sample.

-

The melting point is the temperature at which the solid sample transitions to a liquid.

4. Refractive Index Determination: The refractive index is a measure of how light bends as it passes through the liquid and is a useful indicator of purity.[21][22][23]

Materials:

-

This compound

-

Abbe refractometer

-

Constant temperature water bath (set to 20°C)

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Ensure the prisms of the refractometer are clean and dry.

-

Apply a few drops of this compound to the lower prism.

-

Close the prisms and allow the sample to equilibrate to the set temperature (20°C).

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Visualizations

As this compound is a simple alkyl halide, it is not involved in complex biological signaling pathways. Therefore, the following diagrams illustrate the logical workflows for its synthesis and purification, which are highly relevant to the target audience.

Caption: Synthesis workflow for this compound from 1-bromobutane.

Caption: Purification workflow for this compound by simple distillation.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and physical constants of this compound. The inclusion of experimental protocols and workflow diagrams offers practical guidance for researchers and scientists working with this compound. The data presented serves as a valuable resource for the synthesis, purification, and characterization of this compound in a laboratory setting.

References

- 1. Buy this compound | 2366-52-1 [smolecule.com]

- 2. This compound [chembk.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Buy this compound (EVT-302499) | 2366-52-1 [evitachem.com]

- 5. 2366-52-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. Lu Le Laboratory: Synthesis of 1-Bromobutane from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 8. gauthmath.com [gauthmath.com]

- 9. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound | C4H9F | CID 16908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Butane, 1-fluoro- [webbook.nist.gov]

- 13. Butane, 1-fluoro- [webbook.nist.gov]

- 14. vernier.com [vernier.com]

- 15. How To [chem.rochester.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. davjalandhar.com [davjalandhar.com]

- 21. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 22. davjalandhar.com [davjalandhar.com]

- 23. refubium.fu-berlin.de [refubium.fu-berlin.de]

Synthesis of 1-Fluorobutane from 1-Bromobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-fluorobutane from 1-bromobutane. The primary method detailed is the nucleophilic substitution via the Finkelstein reaction, a robust and widely utilized transformation in organofluorine chemistry. This document outlines the core reaction mechanism, presents detailed experimental protocols, summarizes quantitative data from various synthetic approaches, and includes workflows for reaction setup and product purification. The information is intended to equip researchers with the necessary details to safely and efficiently perform this synthesis in a laboratory setting.

Introduction

The introduction of fluorine into organic molecules is a critical strategy in drug discovery and materials science, often imparting unique physicochemical properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, a simple alkyl fluoride, serves as a fundamental building block and a model compound for studying fluorination reactions. The conversion of 1-bromobutane to this compound is a classic example of a halogen exchange (Halex) reaction, typically achieved through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This guide focuses on practical methods for this synthesis, emphasizing the use of potassium fluoride (KF) as a cost-effective and readily available fluoride source.[2][3]

Reaction Mechanism and Pathway

The synthesis proceeds via the Finkelstein reaction, an SN2 process where a nucleophile displaces a halide leaving group.[2][4] In this case, the fluoride ion (F⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion.[2] Due to the high lattice energy and low solubility of alkali metal fluorides like KF, phase-transfer catalysts such as crown ethers are often employed to facilitate the reaction by solvating the potassium cation and liberating a more "naked," reactive fluoride anion.[4][5]

Figure 1: SN2 reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary protocols are detailed below. The first is a standard method using potassium fluoride in ethylene glycol, and the second is an enhanced-reactivity method employing a phase-transfer catalyst.

Protocol 1: Synthesis using Potassium Fluoride in Ethylene Glycol

This procedure is adapted from established methods for synthesizing alkyl fluorides from alkyl bromides.[6]

Materials:

-

1-Bromobutane (0.1 mol, 13.7 g)

-

Anhydrous, finely powdered potassium fluoride (KF) (0.3 mol, 17.4 g)

-

Anhydrous Ethylene Glycol (50 mL)

-

Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium fluoride (17.4 g) and anhydrous ethylene glycol (50 mL).

-

Addition of Reactant: Begin stirring the mixture and add 1-bromobutane (13.7 g) to the flask.

-

Reaction: Heat the mixture to 120°C and maintain it under reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Product Isolation (Steam Distillation): After the reaction is complete, allow the mixture to cool slightly. Isolate the crude this compound (boiling point: 32-33°C) directly from the reaction mixture via steam distillation or simple distillation, collecting the volatile product.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and saturated sodium chloride solution (20 mL).

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Purification (Fractional Distillation): Filter off the drying agent and purify the crude product by fractional distillation. Collect the fraction boiling at 32–33°C.

-

Characterization: Characterize the final product by GC-MS, ¹H NMR, and ¹⁹F NMR.

Protocol 2: Phase-Transfer Catalyzed Synthesis

This protocol utilizes a crown ether to enhance the solubility and nucleophilicity of potassium fluoride, often leading to higher yields and milder reaction conditions.[5]

Materials:

-

1-Bromobutane (0.1 mol, 13.7 g)

-

Anhydrous, spray-dried potassium fluoride (KF) (0.2 mol, 11.6 g)

-

18-Crown-6 (0.01 mol, 2.64 g)

-

Anhydrous Acetonitrile (100 mL)

-

Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Rotary evaporator

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add anhydrous potassium fluoride (11.6 g), 18-crown-6 (2.64 g), and anhydrous acetonitrile (100 mL).

-

Addition of Reactant: Add 1-bromobutane (13.7 g) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction by GC or TLC analysis.

-

Initial Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (KF and KBr). Rinse the solids with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrate and washings. Remove the bulk of the acetonitrile using a rotary evaporator. Caution: this compound is highly volatile. Use a cooled trap and avoid high vacuum or excessive heat.

-

Extraction: To the residue, add diethyl ether (50 mL) and water (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Wash the organic layer with saturated sodium chloride solution (20 mL).

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the diethyl ether by fractional distillation. Collect the final product, this compound, at its boiling point of 32–33°C.

-

Characterization: Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.

Data Presentation

The efficiency of the synthesis of this compound from 1-bromobutane is highly dependent on the chosen reaction conditions. The following tables summarize quantitative data from various reported methods.

Table 1: Comparison of Fluorination Methods and Yields

| Fluorinating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| KF | Ethylene Glycol | None | 120 | 6-8 | 65-75 | [5] |

| CsF | Sulfolane | None | 100 | - | 85-88 | [5] |

| KF | Acetonitrile | 18-Crown-6 | 100 | - | 82-85 | [5] |

| KF | Acetonitrile | 18-Crown-6 & Bulky Diol | 82 | 24 | 46 | [5][7] |

| HgF₂ | Neat | None | 65 | 2 | 90-95 | [5] |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉F | [8][9] |

| Molecular Weight | 76.11 g/mol | [8] |

| Boiling Point | 32-33 °C | [10] |

| Density | 0.782 g/mL | [10] |

| ¹⁹F NMR (CH₂Cl₂) | -218.1 ppm (triplet of triplets) | [11] |

| ¹H NMR (CDCl₃) | δ 4.45 (dt, 2H), 1.70 (m, 2H), 1.42 (m, 2H), 0.95 (t, 3H) | [12] |

| GC-MS (m/z) | 76 (M+), 57, 43, 41 | [8] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: General experimental workflow for this compound synthesis.

Safety Considerations

-

1-Bromobutane: Is a flammable liquid and irritant. Handle in a well-ventilated fume hood.

-

This compound: Is an extremely flammable liquid and vapor with a low boiling point.[8] Ensure all distillation and transfer steps are performed in a fume hood away from ignition sources.

-

Potassium Fluoride (KF): Is toxic if swallowed or inhaled. Anhydrous KF is hygroscopic and should be handled in a dry atmosphere.

-

18-Crown-6: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Acetonitrile and ethylene glycol are flammable and have associated toxicities. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound from 1-bromobutane via the Finkelstein reaction is a well-established and adaptable procedure. While methods using potassium fluoride in high-boiling solvents like ethylene glycol are straightforward, the use of phase-transfer catalysts such as 18-crown-6 in polar aprotic solvents can significantly improve reaction efficiency, allowing for milder conditions and potentially higher yields. Careful attention to the anhydrous conditions and the volatility of the final product is critical for a successful synthesis. The protocols and data provided in this guide offer a solid foundation for researchers undertaking this important fluorination reaction.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Finkelstein Reaction [organic-chemistry.org]

- 5. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C4H9F | CID 16908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Butane, 1-fluoro- [webbook.nist.gov]

- 10. This compound [stenutz.eu]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound | C4H9F | MD Topology | NMR | X-Ray [atb.uq.edu.au]

An In-depth Technical Guide to the Synthesis of 1-Fluorobutane Using Potassium Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-fluorobutane, a valuable fluorinated hydrocarbon, utilizing potassium fluoride (KF). The document details the core chemical principles, optimized reaction conditions, a variety of experimental protocols, and critical safety considerations. Quantitative data from various synthetic approaches are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of the synthesis.

Introduction

This compound (CH₃(CH₂)₃F) is an organofluorine compound with applications as a chemical intermediate in the pharmaceutical and agrochemical industries, and in materials science.[1] The introduction of a fluorine atom can significantly alter the biological and chemical properties of a molecule. The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically the Finkelstein reaction, where a halide in an alkyl halide is exchanged for another.[2] This guide focuses on the use of potassium fluoride as the fluorine source, a widely available, cost-effective, and practical reagent for this transformation.

The primary challenge in using potassium fluoride is its high lattice energy and low solubility in many organic solvents. This guide will explore various strategies to overcome these limitations, including the use of high-surface-area KF preparations, phase-transfer catalysts, and optimized solvent systems.

The Core Reaction: Finkelstein Halogen Exchange

The synthesis of this compound from a 1-halobutane (typically 1-bromobutane or 1-chlorobutane) using potassium fluoride proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] In this reaction, the fluoride ion (F⁻) from KF acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen, displacing the halide ion (Br⁻ or Cl⁻) as a leaving group.

General Reaction Scheme:

CH₃(CH₂)₃-X + KF → CH₃(CH₂)₃-F + KX (where X = Br, Cl)

The reaction is typically driven to completion by using a polar aprotic solvent in which KF has some solubility and by taking advantage of the lower solubility of the resulting potassium halide (KBr or KCl), which can precipitate out of the solution.[2]

Quantitative Data on Synthesis Parameters

The yield and efficiency of this compound synthesis are highly dependent on the reaction conditions and reagents used. The following tables summarize quantitative data from various reported methods.

| Starting Material | Fluorinating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromobutane | Anhydrous KF | Ethylene Glycol | None | 120 | 6 - 8 | 70 - 85 | [3] |

| 1-Bromobutane | Anhydrous KF | Ethylene Glycol | 18-crown-6 | 100 | Not Specified | 82 - 85 | [3] |

| 1-Bromooctane* | Anhydrous KF | Acetonitrile | 18-crown-6 | Not Specified | Not Specified | 92 | [4] |

*Note: Data for 1-bromooctane is included as a close analogue to demonstrate the high efficiency achievable with crown ethers in acetonitrile.

| Form of KF | Key Advantages | Impact on Yield |

| Anhydrous KF | Standard, readily available form. | Baseline yield. |

| Spray-Dried KF | Higher surface area and less hygroscopic than calcined KF, leading to increased reactivity. | Significantly higher yields and faster reaction rates compared to standard anhydrous KF.[4] |

| KF on CaF₂ | Increased surface area and reactivity of KF. | Higher conversion rates compared to KF alone. For example, benzyl bromide conversion to benzyl fluoride increased from 36% to 74% in sulpholane at 120°C after 2 hours. |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

General Laboratory-Scale Synthesis from 1-Bromobutane

This protocol is a standard method for the laboratory preparation of this compound.[3]

Materials:

-

1-Bromobutane (0.1 mol)

-

Anhydrous Potassium Fluoride (KF) (0.3 mol)

-

Ethylene Glycol (50 mL)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Standard reflux and distillation glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromobutane (0.1 mol) and anhydrous potassium fluoride (0.3 mol) in ethylene glycol (50 mL).

-

Reaction: Heat the mixture to 120°C and maintain reflux for 6 to 8 hours with vigorous stirring.

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Isolate the crude this compound from the reaction mixture using steam distillation.

-

Drying: Dry the collected crude product over anhydrous magnesium sulfate.

-

Purification: Purify the dried product by fractional distillation, collecting the fraction boiling at 32-33°C.

Enhanced Synthesis Using a Phase-Transfer Catalyst

This protocol outlines a method to improve the yield and reaction rate through the use of a phase-transfer catalyst.[3]

Materials:

-

1-Bromobutane

-

Anhydrous Potassium Fluoride (KF)

-

A polar aprotic solvent (e.g., acetonitrile, ethylene glycol)

-

18-crown-6 ether (catalytic amount)

-

Standard reflux and distillation glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromobutane, anhydrous potassium fluoride, and a catalytic amount of 18-crown-6 ether in the chosen polar aprotic solvent.

-

Reaction: Heat the mixture to the desired temperature (e.g., 100°C in ethylene glycol) and maintain for the required reaction time. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).

-

Work-up and Purification: Follow the isolation, drying, and purification steps as outlined in the general laboratory-scale synthesis protocol (Section 4.1).

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis of this compound.

Caption: Sₙ2 reaction pathway for this compound synthesis.

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Potassium Fluoride (KF): KF is toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage. Always handle KF in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

1-Bromobutane: 1-Bromobutane is a flammable liquid and is harmful if inhaled. It can cause skin and eye irritation. Handle in a fume hood and away from ignition sources.

-

Ethylene Glycol: Ethylene glycol is harmful if swallowed. Avoid inhalation and contact with skin and eyes.

-

General Precautions: An eyewash station and safety shower should be readily accessible. In case of skin contact with KF, wash the affected area thoroughly with water and seek medical attention. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.

Conclusion

The synthesis of this compound using potassium fluoride is a robust and adaptable method. The efficiency of this Finkelstein reaction can be significantly enhanced through the use of spray-dried potassium fluoride and phase-transfer catalysts like 18-crown-6. Careful selection of the solvent system and reaction temperature is crucial for optimizing the yield and minimizing side reactions. By following the detailed protocols and adhering to the safety guidelines presented in this guide, researchers can effectively and safely synthesize this compound for various applications in drug development and chemical research.

References

- 1. This compound | 2366-52-1 | FF77077 | Biosynth [biosynth.com]

- 2. JP2995484B2 - Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds - Google Patents [patents.google.com]

- 3. Buy this compound (EVT-302499) | 2366-52-1 [evitachem.com]

- 4. scispace.com [scispace.com]

An In-Depth Technical Guide to the Formation of 1-Fluorobutane via SN2 Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-fluorobutane through the bimolecular nucleophilic substitution (SN2) reaction mechanism. It details the core principles of the reaction, presents quantitative data, outlines experimental protocols, and provides visualizations of the reaction pathway and experimental workflow.

Core Concepts: The SN2 Mechanism in this compound Synthesis

The formation of this compound via an SN2 reaction is a cornerstone of organofluorine chemistry. This reaction involves the direct displacement of a leaving group (typically a halide such as bromide or iodide, or a sulfonate ester like tosylate) from a primary alkyl substrate, n-butyl, by a fluoride ion nucleophile. The reaction proceeds in a single, concerted step, meaning bond-formation between the fluoride ion and the electrophilic carbon occurs simultaneously with the breaking of the bond between the carbon and the leaving group.[1]

Key characteristics of this SN2 reaction include:

-

Kinetics: The reaction follows second-order kinetics, with the rate being dependent on the concentration of both the n-butyl substrate and the fluoride nucleophile.[1]

-

Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center. This is a direct consequence of the backside attack of the nucleophile.

-

Substrate: As a primary alkyl halide, the n-butyl substrate is ideal for SN2 reactions due to minimal steric hindrance at the reaction center.

-

Nucleophile: The fluoride ion (F⁻) acts as the nucleophile. Its nucleophilicity is highly dependent on the solvent system. In polar aprotic solvents, where the cation is solvated but the anion is "naked" and highly reactive, fluoride is a potent nucleophile.

-

Leaving Group: A good leaving group is a weak base. Therefore, iodide and bromide are more effective leaving groups than chloride. Tosylates are also excellent leaving groups.

-

Solvent: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are preferred for this SN2 reaction. They effectively solvate the counter-ion of the fluoride salt (e.g., K⁺ or Cs⁺) while leaving the fluoride anion relatively unsolvated and thus more nucleophilic.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound via SN2 reactions from various precursors.

| Starting Material | Fluoride Source | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| 1-Butanol | (2-chloro-1,1,2-trifluoroethyl)diethylamine | Neat | Not specified | 75 | [2] |

| 1-Bromobutane | Potassium Fluoride (KF) | Ethylene Glycol | Not specified | Not specified | [3] |

| 1-Bromobutane | Mercury(II) Fluoride (HgF₂) | Not specified | Not specified | Not specified | [3] |

| n-Butyl Tosylate | Potassium Fluoride (KF) | Not specified | Not specified | Not specified |

Experimental Protocols

Detailed methodologies for key experiments in the synthesis of this compound are provided below.

Synthesis of this compound from 1-Butanol

This method utilizes (2-chloro-1,1,2-trifluoroethyl)diethylamine as the fluorinating agent.

Materials:

-

1-Butanol (n-butyl alcohol)

-

(2-chloro-1,1,2-trifluoroethyl)diethylamine

-

Ice-water

-

Anhydrous calcium chloride

-

Three-necked flask

-

Stirrer

-

Dropping funnel

-

Wurtz column

-

Liebig condenser

-

Distillation apparatus

Procedure:

-

Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a Wurtz column connected to a downward-facing Liebig condenser for distillation.

-

Charge the flask with 37.8 g (0.2 mol) of (2-chloro-1,1,2-trifluoroethyl)diethylamine.

-

Add 14.8 g (0.2 mol) of 1-butanol dropwise from the dropping funnel. The reaction is exothermic.

-

The this compound product will distill off from the reaction mixture as it is formed.

-

Collect the distillate and wash it with ice-water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the product by distillation to yield this compound. The expected yield is approximately 10.1 g (75%).[2]

Synthesis of this compound from 1-Bromobutane with Potassium Fluoride (General Procedure)

This procedure outlines a general approach using phase-transfer catalysis to overcome the low solubility of potassium fluoride.

Materials:

-

1-Bromobutane

-

Anhydrous potassium fluoride (spray-dried for best results)

-

Phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt)

-

Polar aprotic solvent (e.g., acetonitrile or DMF)

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Extraction and distillation equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anhydrous potassium fluoride and the chosen polar aprotic solvent.

-

Add a catalytic amount of the phase-transfer catalyst to the suspension.

-

Add 1-bromobutane to the reaction mixture.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Isolate the this compound from the filtrate, typically by distillation, taking advantage of its low boiling point (32 °C).[3]

Mandatory Visualizations

SN2 Reaction Mechanism for this compound Formation

Caption: SN2 mechanism for the formation of this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for this compound synthesis and purification.

References

Spectroscopic Analysis of 1-Fluorobutane: A Technical Guide

Introduction: 1-Fluorobutane (CH₃CH₂CH₂CH₂F) is a saturated haloalkane with a molecular weight of 76.11 g/mol .[1] As a colorless, volatile liquid with a boiling point of 32-33°C, it serves as a fundamental molecule for studying the effects of fluorine substitution on alkyl chains and is used in various chemical applications.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), intended for researchers and professionals in the chemical and pharmaceutical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that confirm its structure, with the highly electronegative fluorine atom exerting a significant influence on the chemical shifts and coupling patterns of nearby nuclei.

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound shows four distinct signals, corresponding to the four unique proton environments in the molecule. The protons on the carbon adjacent to the fluorine atom (C1) are the most deshielded and appear furthest downfield. The signal for these protons is split by both the adjacent protons on C2 and the fluorine atom, resulting in a complex triplet of triplets.

| Position (Carbon No.) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H -C1 | ~4.41 | Triplet of Triplets (tt) | J(H-F) ≈ 47.5 Hz, J(H-H) ≈ 6.0 Hz |

| H -C2 | ~1.69 | Multiplet (m) | - |

| H -C3 | ~1.42 | Sextet (sx) | ~7.5 Hz |

| H -C4 | ~0.92 | Triplet (t) | ~7.5 Hz |

Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS). Precise chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum for this compound displays four signals, confirming the presence of four chemically non-equivalent carbon atoms. The carbon atom bonded directly to the fluorine (C1) is significantly affected, showing a large chemical shift and splitting due to one-bond carbon-fluorine coupling (¹Jcf).

| Position (Carbon No.) | Chemical Shift (δ) ppm |

| C1 | 83.1 |

| C2 | 30.8 |

| C3 | 20.0 |

| C4 | 13.5 |

Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong C-H stretching vibrations and a very prominent, strong absorption peak corresponding to the C-F bond stretch.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2965-2876 | Strong | C-H Stretching (sp³) |

| 1467 | Medium | C-H Bending (CH₂) |

| 1064 | Very Strong | C-F Stretching |

Note: Data is referenced from Smolecule and the Spectral Database for Organic Compounds (SDBS).[2]

Mass Spectrometry (MS)

Mass spectrometry of this compound performed via electron impact (EI) ionization results in the formation of a molecular ion (M⁺) and several fragment ions. The molecular ion peak is often of low abundance. The fragmentation pattern is a key identifier for the molecule's structure.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 76 | ~1 | [CH₃CH₂CH₂CH₂F]⁺ (Molecular Ion) |

| 57 | 100 | [C₄H₉]⁺ (Loss of F•) |

| 49 | ~40 | [CH₂F]⁺ |

| 41 | ~75 | [C₃H₅]⁺ (Allyl cation) |

| 33 | ~25 | [CH₂F-H]⁺ ? or other |

| 29 | ~60 | [C₂H₅]⁺ |

Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS). The peak at m/z 57 is typically the base peak.

Experimental Protocols

The following sections detail generalized protocols for the acquisition of spectroscopic data for a volatile liquid sample like this compound.

General Workflow for Spectroscopic Analysis

NMR Sample Preparation and Acquisition

-

Sample Preparation: For ¹H NMR, accurately weigh 5-20 mg of this compound. For the more sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required.[3]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[3]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette with a small glass wool plug directly into a 5 mm NMR tube. The final sample depth should be between 4 and 5 cm.[3][4]

-

Instrument Setup: Wipe the outside of the NMR tube and place it in the spectrometer.

-

Data Acquisition: The instrument procedure typically involves:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

Shimming: The magnetic field homogeneity is optimized to improve peak shape and resolution.[3]

-

Tuning: The probe is tuned to the appropriate nucleus (¹H or ¹³C) to maximize signal reception.[3]

-

Acquisition: Set acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and begin the experiment.

-

IR Spectrum Acquisition (Neat Liquid)

-

Sample Application: Place 1-2 drops of pure, dry this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[1][5]

-

Sample Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates, creating a "sandwich".[1][5]

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

-

Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent like acetone, and return them to a desiccator for storage.[5]

Mass Spectrum Acquisition (Electron Impact)

-

Sample Introduction: Since this compound is a volatile liquid, a small amount of the sample is introduced into the instrument, often via direct injection or through a gas chromatography (GC) inlet, where it is vaporized in a vacuum.[2]

-

Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[2]

-

Fragmentation: The high internal energy of the molecular ions causes many of them to break apart into smaller, charged fragments and neutral radicals.

-

Analysis and Detection: The positive ions (both molecular and fragment ions) are accelerated and passed through a mass analyzer (e.g., a magnetic sector or quadrupole), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectrabase.com [spectrabase.com]

- 5. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Fluorobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-fluorobutane. It details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data including chemical shifts, multiplicities, and coupling constants, and visualizes the key structural relationships that give rise to the observed spectrum.

Introduction

This compound (CH₃CH₂CH₂CH₂F) is a halogenated alkane that serves as a fundamental model for understanding the influence of an electronegative fluorine atom on the magnetic environments of neighboring protons. Its ¹H NMR spectrum is a classic example of spin-spin coupling and the inductive effect in NMR spectroscopy. A detailed analysis of this spectrum is crucial for researchers in organic synthesis, drug discovery, and materials science for structural elucidation and the prediction of spectral patterns in more complex fluorinated molecules.

Experimental Protocol

A high-resolution ¹H NMR spectrum of this compound can be obtained using a standard NMR spectrometer. The following protocol outlines the key steps for sample preparation and data acquisition.

2.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (typically >98%) to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that will not obscure the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.

-

Concentration: Prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[1] For volatile compounds like this compound, it is advisable to prepare the sample in a capped NMR tube to prevent evaporation.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.[1]

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could lead to line broadening.

-

Degassing (Optional): For very high-resolution work, the sample can be degassed to remove dissolved paramagnetic oxygen, which can cause line broadening. This is typically achieved through several freeze-pump-thaw cycles.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[2]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between pulses, which is important for accurate integration.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode and correct the baseline for a flat appearance.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons giving rise to each peak.

-

¹H NMR Spectrum Analysis of this compound

The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the four chemically non-equivalent sets of protons in the molecule. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the adjacent protons.

3.1. Data Presentation

The following table summarizes the key quantitative data from the ¹H NMR spectrum of this compound.

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-1 (F-CH₂ -) | ~4.45 | Triplet of triplets (tt) | ²JHF ≈ 47.5, ³JHH ≈ 6.0 | 2H |

| H-2 (-CH₂ -CH₂F) | ~1.70 | Multiplet (m) | - | 2H |

| H-3 (-CH₂ -CH₃) | ~1.40 | Sextet or Multiplet (m) | ³JHH ≈ 7.5 | 2H |

| H-4 (-CH₃ ) | ~0.95 | Triplet (t) | ³JHH ≈ 7.5 | 3H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

3.2. Interpretation of the Spectrum

-

H-1 Protons (F-CH₂-): These protons are directly attached to the carbon bearing the fluorine atom. Due to the strong electron-withdrawing inductive effect of fluorine, these protons are the most deshielded and appear at the lowest field (highest chemical shift) of approximately 4.45 ppm.[3] The signal is a triplet of triplets (tt). The large coupling is due to the two-bond coupling with the fluorine atom (²JHF ≈ 47.5 Hz), which splits the signal into a triplet. Each of these peaks is further split into a triplet by the adjacent H-2 protons (³JHH ≈ 6.0 Hz).

-

H-2 Protons (-CH₂-CH₂F): These protons are on the second carbon from the fluorine atom and experience a weaker deshielding effect compared to the H-1 protons. Their signal appears around 1.70 ppm. This signal is a complex multiplet because these protons are coupled to the H-1 protons, the H-3 protons, and the fluorine atom (through a three-bond coupling, ³JHF).

-

H-3 Protons (-CH₂-CH₃): The protons on the third carbon are further shielded and resonate at approximately 1.40 ppm. They are coupled to the H-2 protons and the H-4 protons, resulting in a sextet or a more complex multiplet.

-

H-4 Protons (-CH₃): These are the most shielded protons as they are furthest from the electronegative fluorine atom. They appear at the highest field (lowest chemical shift) around 0.95 ppm. The signal is a triplet due to coupling with the two adjacent H-3 protons (³JHH ≈ 7.5 Hz), following the n+1 rule.

Visualization of Molecular Structure and Proton Relationships

The following diagrams illustrate the structure of this compound and the key coupling interactions that determine the appearance of its ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a clear illustration of fundamental NMR principles. The electronegativity of the fluorine atom causes a significant downfield shift for the adjacent protons (H-1), with the effect diminishing with distance. The spin-spin coupling between neighboring non-equivalent protons and the coupling to the fluorine-19 nucleus result in characteristic splitting patterns that allow for the unambiguous assignment of each signal. This detailed analysis serves as a valuable reference for scientists and researchers working with fluorinated organic molecules, aiding in the prediction and interpretation of their NMR spectra.

References

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of 1-Fluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift of 1-fluorobutane. It is designed to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize ¹⁹F NMR spectroscopy for the characterization of organofluorine compounds. This document details the known chemical shift value, explores the multifaceted factors influencing this parameter, and provides a detailed experimental protocol for acquiring high-quality ¹⁹F NMR spectra.

Data Presentation: ¹⁹F NMR Chemical Shift of this compound

The ¹⁹F NMR chemical shift of this compound is sensitive to its environment, particularly the solvent used for analysis. However, publicly available experimental data for the chemical shift of this compound in a variety of deuterated solvents is limited. The following table summarizes the currently available data.

| Solvent | Chemical Shift (δ) in ppm | Reference |

| Dichloromethane (CH₂Cl₂) | -218.4 | SpectraBase[1] |

Note: The chemical shift is referenced relative to an external standard, typically CFCl₃ at 0.00 ppm. The lack of extensive public data highlights the necessity for researchers to determine and report these values in their own work to build a more comprehensive database.

Factors Influencing the ¹⁹F NMR Chemical Shift

The chemical shift of a fluorine-19 nucleus is a sensitive probe of its local electronic environment.[2] Numerous factors can influence this parameter, leading to the wide chemical shift range observed in ¹⁹F NMR spectroscopy.[3] Understanding these factors is critical for accurate spectral interpretation and structural elucidation.

Key Influencing Factors:

-

Inductive and Resonance Effects: The electronegativity of adjacent atoms and the potential for resonance delocalization significantly alter the electron density around the fluorine nucleus. Electron-withdrawing groups tend to deshield the fluorine atom, resulting in a downfield shift (less negative ppm values), while electron-donating groups cause shielding and an upfield shift (more negative ppm values).[2]

-

Solvent Effects: The polarity and anisotropic properties of the solvent can induce changes in the electronic environment of the fluorine atom, leading to variations in the observed chemical shift. Hydrogen bonding between the solvent and the fluorine atom can be a particularly strong influence.

-

Temperature: Temperature can affect molecular motion, intermolecular interactions, and conformational equilibria, all of which can lead to changes in the averaged electronic environment of the fluorine nucleus and thus alter its chemical shift.

-

Concentration: At higher concentrations, intermolecular interactions become more significant. These interactions can perturb the electronic environment of the fluorine atom and cause shifts in the resonance frequency.

-

Referencing Standard: The choice of the chemical shift reference is crucial for reporting and comparing data. While various references are used, it is essential to report the reference compound and its concentration for data accuracy and reproducibility.[4][5] IUPAC recommends the use of a unified chemical shift scale referenced to the ¹H signal of TMS.[4]

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹⁹F NMR spectrum of a small organic molecule like this compound.

Sample Preparation

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.

-

Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Common choices include chloroform-d (CDCl₃), acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), benzene-d₆, and methanol-d₄. The choice of solvent can influence the chemical shift, so it should be reported with the data.

-

Concentration: For a small molecule like this compound, a concentration range of 10-50 mM is typically sufficient.

-

Procedure:

-

Weigh an appropriate amount of the sample into a clean, dry vial.

-

Add the desired volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

Cap the NMR tube securely.

-

Instrument Parameters

The following are typical starting parameters for a ¹⁹F NMR experiment on a modern NMR spectrometer. These may need to be optimized for the specific instrument and sample.

-

Nucleus: ¹⁹F

-

Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments for ¹H-decoupled spectra).

-

Spectral Width (sw): Due to the large chemical shift range of ¹⁹F, a wide spectral width of at least 250 ppm (e.g., 100,000 Hz on a 400 MHz spectrometer) is recommended for initial experiments to ensure all peaks are observed.

-

Transmitter Offset (o1p): Center the spectral window in a region appropriate for aliphatic fluorides, typically around -200 to -220 ppm.[3]

-

Acquisition Time (aq): A value between 1 and 2 seconds is usually sufficient for good digital resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (ns): For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), and report this value.

Data Processing

Once the raw data (Free Induction Decay or FID) is acquired, it needs to be processed to obtain the final spectrum.

-

Apodization (Window Function): Apply an exponential multiplication (line broadening factor, LB) of 0.3 to 1.0 Hz to improve the signal-to-noise ratio with a slight compromise in resolution.

-

Fourier Transform (FT): The FID is converted from the time domain to the frequency domain through a Fourier transform.

-

Phasing: The spectrum must be phased to ensure all peaks are in the pure absorption mode. This is typically done manually for the zero-order and first-order phase corrections.

-

Baseline Correction: A baseline correction algorithm should be applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shift axis must be referenced to a known standard. As mentioned, CFCl₃ is the primary reference for ¹⁹F NMR. If an internal standard is not used, the spectrum can be referenced to the known chemical shift of the solvent's residual ¹H peak and the spectrometer's unified frequency scale.[4] It is crucial to report the referencing method used.

This guide provides a foundational understanding of the ¹⁹F NMR chemical shift of this compound. By following the detailed experimental protocol and considering the various factors that influence the chemical shift, researchers can acquire and interpret high-quality data for their fluorine-containing molecules. The continued reporting of ¹⁹F NMR data in various solvents will be invaluable to the scientific community for building a more comprehensive understanding of this important analytical parameter.

References

Conformational Isomers of 1-Fluorobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational landscape of 1-fluorobutane. It delves into the stable conformers, their relative energies, and the rotational barriers that separate them. Detailed experimental and computational methodologies for the characterization of these isomers are presented, aimed at providing researchers with the necessary background to conduct similar studies. All quantitative data is summarized in structured tables for ease of comparison, and key concepts and workflows are visualized through diagrams generated using the DOT language.

Introduction to Conformational Isomerism in this compound

This compound, a simple n-alkane derivative, serves as an excellent model system for understanding the principles of conformational isomerism. Rotation around the single bonds of the carbon backbone gives rise to several distinct, non-superimposable three-dimensional arrangements known as conformational isomers or conformers. These conformers exist in a dynamic equilibrium, and their relative populations are dictated by their respective potential energies. The study of these conformers is crucial in various fields, including drug design, where the specific conformation of a molecule can significantly impact its biological activity.

The conformational space of this compound is primarily defined by the dihedral angles around the C1-C2 and C2-C3 bonds. The five most stable conformers are designated based on the relative positions of the fluorine atom and the methyl group: GT, TT, TG, GG, and GG'. The first letter refers to the orientation around the C1-C2 bond (F-C1-C2-C3 dihedral angle), and the second letter refers to the orientation around the C2-C3 bond (C1-C2-C3-C4 dihedral angle). 'T' stands for trans (anti-periplanar, approximately 180°), and 'G' stands for gauche (synclinal, approximately ±60°).

Conformational Landscape of this compound

The relative stability of the this compound conformers is determined by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation effects. The GT conformer is the most stable, while the TG conformer is the least stable of the observed species.[1]

Relative Energies and Dihedral Angles of Conformers

The relative energies and defining dihedral angles of the five stable conformers of this compound have been determined through a combination of microwave spectroscopy and ab initio calculations.

| Conformer | F-C1-C2-C3 Dihedral Angle (°) | C1-C2-C3-C4 Dihedral Angle (°) | Relative Energy (cm⁻¹) | Relative Energy (kJ/mol) |

| GT | 66.8 | 180.0 | 0 | 0 |

| TT | 180.0 | 180.0 | 110 (40) | 1.32 (0.48) |

| GG | 66.0 | 66.0 | 170 (40) | 2.03 (0.48) |

| GG' | ~120 | ~120 | 271 | 3.24 |

| TG | 180.0 | 67.2 | 360 (50) | 4.31 (0.60) |

Data sourced from Favero et al. (2000). Values in parentheses represent the experimental uncertainty. The GG' conformer was not experimentally observed but its energy was estimated from ab initio calculations.

Rotational Barriers

Experimental Determination of Conformational Isomers

Microwave spectroscopy is a powerful technique for the unambiguous identification and characterization of conformational isomers in the gas phase.[2] Each conformer has a unique set of moments of inertia, which gives rise to a distinct rotational spectrum.

Experimental Protocol: Microwave Spectroscopy

A typical experimental setup for the study of conformational isomers of a molecule like this compound involves a pulsed molecular beam Fourier transform microwave (FTMW) spectrometer.

Methodology:

-

Sample Preparation: A dilute mixture of this compound in a carrier gas (e.g., Neon or Argon) is prepared.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures (~2 K), simplifying the resulting spectrum by populating only the lowest energy levels.

-

Microwave Excitation: A short, high-power microwave pulse is used to polarize the molecules in the supersonic jet.

-

Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a decaying microwave signal, known as the Free Induction Decay (FID). This signal is detected by a sensitive receiver.

-

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transformation, revealing the rotational transitions of the conformers present in the jet.

-

Spectral Assignment: The observed rotational transitions are assigned to specific conformers by comparing the experimental rotational constants with those predicted by ab initio quantum chemical calculations.

Determination of Relative Conformer Energies: The Esbitt-Wilson Method

The relative abundance of two conformers, and thus their relative energy, can be determined by measuring the relative intensities of their rotational transitions using the Esbitt-Wilson method.

The relative energy difference (ΔE) between two conformers can be calculated using the following equation:

ΔE = -RT ln( (N₁/N₂) * (g₂/g₁) )

where:

-

R is the gas constant

-

T is the effective rotational temperature

-

N₁/N₂ is the ratio of the populations of the two conformers, determined from the relative intensities of their rotational transitions

-

g₁ and g₂ are the statistical weights of the conformers

Protocol:

-

Select Transitions: Choose a pair of strong, well-resolved rotational transitions, one for each of the two conformers being compared.

-

Measure Intensities: Carefully measure the intensities of the selected transitions under identical experimental conditions.

-

Correct for Transition Dipole Moments: The intensity of a rotational transition is proportional to the square of the transition dipole moment. These values can be obtained from ab initio calculations.

-

Calculate Population Ratio: After correcting for the transition dipole moments, the ratio of the line intensities gives the population ratio of the two conformers.

-

Determine Relative Energy: Use the population ratio and the effective rotational temperature of the molecular beam to calculate the relative energy difference between the conformers.

Computational Investigation of Conformational Isomers

Computational chemistry plays a vital role in complementing experimental studies of conformational isomers. It provides predictions of the geometries, relative energies, and spectroscopic properties of the conformers, which are invaluable for guiding and interpreting experimental work.

Computational Workflow

A typical computational workflow for the conformational analysis of this compound is as follows:

Methodology:

-

Initial Structure Generation: An initial 3D structure of this compound is built using a molecular editor.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers. This is often done using a computationally inexpensive method like molecular mechanics.

-

Geometry Optimization: The geometries of the identified unique conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), using a suitable basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPE).

-

Energy Refinement: For more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a more sophisticated and computationally expensive method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Calculation of Spectroscopic Properties: Rotational constants and dipole moment components are calculated for each optimized conformer to aid in the assignment of experimental microwave spectra.

Visualization of Key Relationships

The relationship between the experimental and computational approaches in conformational analysis is synergistic. Computational predictions guide the experimental search for conformers, and experimental data provides a benchmark for the accuracy of the computational methods.

Conclusion

The conformational landscape of this compound is a well-characterized system that exemplifies the power of combining high-resolution microwave spectroscopy with advanced quantum chemical calculations. This in-depth guide has provided a detailed overview of the stable conformers, their energetic properties, and the methodologies used for their investigation. The presented protocols and workflows offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to undertake similar conformational studies on more complex molecular systems. A thorough understanding of the conformational preferences of molecules is fundamental to predicting their physical, chemical, and biological properties.

References

Unveiling the Conformational Landscape of 1-Fluorobutane: A Technical Guide to Rotational Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational preferences of 1-fluorobutane as determined by rotational spectroscopy. By providing a detailed examination of the rotational spectra of its various conformers, this document offers valuable insights into the subtle interplay of forces that govern molecular shape—a critical factor in drug design and molecular recognition. This guide summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the conformational relationships and experimental workflows.

The Conformational Isomers of this compound

This compound can exist in five stable staggered conformations arising from rotations around the C1-C2 and C2-C3 bonds. These conformers are designated based on the dihedral angles between the skeletal C-C-C-C backbone and the F-C-C-C chain: Trans (T) for a 180° angle and Gauche (G) for a ±60° angle. The five conformers are therefore labeled as GT, TT, TG, GG, and GG'.

Through a combination of free-jet and conventional microwave spectroscopy, four of the five possible conformers of this compound have been experimentally observed and their rotational spectra assigned.[1][2][3] The GT conformer has been identified as the most stable, while the TG conformer is the least stable among those observed.[1][2][3] Despite theoretical calculations suggesting that the fifth conformer, GG', should be more stable than at least one of the observed conformers, its rotational spectrum has not yet been detected.[1][3]

The diagram below illustrates the relationship between the identified conformers of this compound.

References

Unraveling the Conformational Landscape of 1-Fluorobutane: A Technical Guide to Computational Modeling

For Immediate Release

Palo Alto, CA – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth analysis of the computational modeling of 1-fluorobutane's structure. This whitepaper details the methodologies for determining the conformational isomers of this simple haloalkane, offering a foundational understanding applicable to more complex molecular design and drug discovery.

This compound serves as a fundamental model for understanding the conformational preferences of flexible alkyl chains, a common motif in pharmacologically active molecules. The introduction of a fluorine atom significantly influences the molecule's electronic distribution and steric profile, leading to a complex interplay of forces that govern its three-dimensional structure. This guide outlines the computational and experimental techniques used to elucidate these structural nuances.

Conformational Analysis of this compound

This compound can exist in five stable conformations, arising from rotations around the C1-C2 (F-C-C-C) and C2-C3 (C-C-C-C) bonds. These conformers are designated by the torsional relationship of the terminal groups, either trans (anti-periplanar, approximately 180°) or gauche (synclinal, approximately ±60°). The five conformers are labeled TT (trans-trans), GT (gauche-trans), TG (trans-gauche), GG (gauche-gauche), and GG' (a second gauche-gauche form).

Computational Predictions of Conformer Geometries and Energies

A variety of computational methods are employed to predict the geometries and relative energies of these conformers. Quantum mechanical (QM) methods, such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with hybrid functionals like B3LYP, provide accurate descriptions of the electronic structure. The choice of basis set, such as the Pople-style 6-311G(d,p), is crucial for obtaining reliable results. For even higher accuracy in energy calculations, coupled-cluster methods like QCISD(T) can be utilized.

Molecular mechanics (MM) force fields, such as MM4, are specifically parameterized for fluorinated hydrocarbons and offer a computationally less expensive alternative for initial conformational searches and for larger molecules.[1]